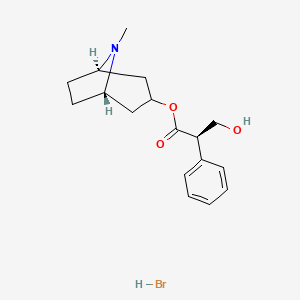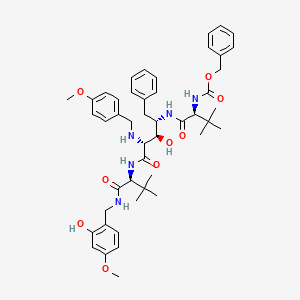
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple sulfonic acid groups and a trichloropyrimidinylamino phenylazo moiety, making it a valuable substance in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt typically involves a multi-step process The initial step often includes the sulfonation of naphthalene to introduce sulfonic acid groups at the 1, 3, and 5 positions This is followed by the diazotization of aniline derivatives and subsequent coupling with the sulfonated naphthalene
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and diazotization processes, utilizing advanced reactors and precise control of reaction parameters. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amine derivatives.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted naphthalenetrisulfonic acid derivatives.
Applications De Recherche Scientifique
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt involves its interaction with specific molecular targets and pathways. The trichloropyrimidinylamino group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Nitro-1,3,5-Naphthalenetrisulfonic Acid: Another sulfonated naphthalene derivative with different functional groups.
1,3,5-Naphthalenetrisulfonic Acid: Lacks the trichloropyrimidinylamino phenylazo moiety, resulting in different chemical properties and applications.
Uniqueness
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt is unique due to its combination of sulfonic acid groups and the trichloropyrimidinylamino phenylazo moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
72927-95-8 |
|---|---|
Formule moléculaire |
C20H9Cl3N5Na3O9S3 |
Poids moléculaire |
734.8 g/mol |
Nom IUPAC |
trisodium;7-[[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C20H12Cl3N5O9S3.3Na/c21-17-18(22)25-20(23)26-19(17)24-9-1-3-10(4-2-9)27-28-11-5-13-14(15(6-11)39(32,33)34)7-12(38(29,30)31)8-16(13)40(35,36)37;;;/h1-8H,(H,24,25,26)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 |
Clé InChI |
TWRKQZOXOBFCFA-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


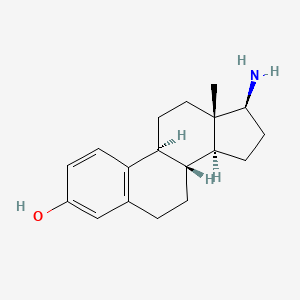
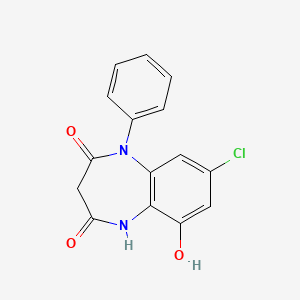
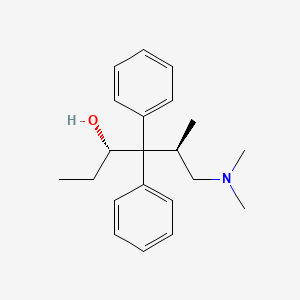
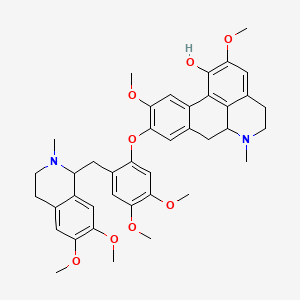
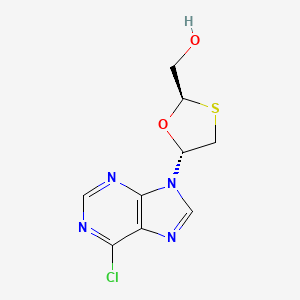


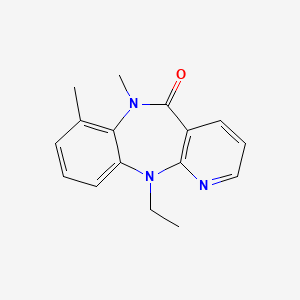
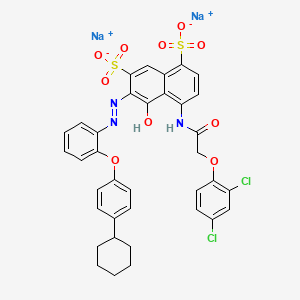
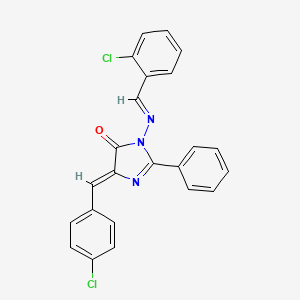
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)

